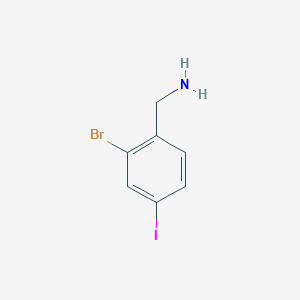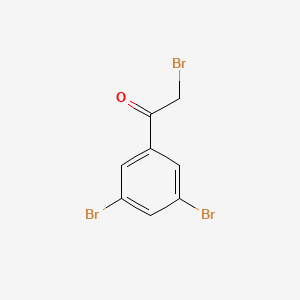
2-Bromo-1-(3,5-dibromophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3,5-dibromophenyl)ethanone: is an organic compound with the molecular formula C8H5Br3O . It is a brominated derivative of acetophenone and is known for its applications in various chemical reactions and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,5-dibromophenyl)ethanone typically involves the bromination of 1-(3,5-dibromophenyl)ethanone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) in a suitable solvent like chloroform or acetic acid. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(3,5-dibromophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Alcohols or other reduced forms of the compound.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(3,5-dibromophenyl)ethanone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,5-dibromophenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The carbonyl group can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
Comparison with Similar Compounds
3,5-Dibromoacetophenone: Similar structure but lacks the additional bromine atom on the ethanone side chain.
2-Bromo-1-(3,4-dibromophenyl)ethanone: Similar structure with different bromine substitution pattern on the phenyl ring.
2-Bromo-1-(3,5-dichlorophenyl)ethanone: Similar structure with chlorine atoms instead of bromine
Uniqueness: 2-Bromo-1-(3,5-dibromophenyl)ethanone is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic and research applications where such reactivity is desired .
Properties
Molecular Formula |
C8H5Br3O |
|---|---|
Molecular Weight |
356.84 g/mol |
IUPAC Name |
2-bromo-1-(3,5-dibromophenyl)ethanone |
InChI |
InChI=1S/C8H5Br3O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 |
InChI Key |
JPEAQCCMVDJLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243337.png)
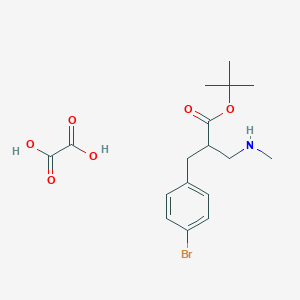

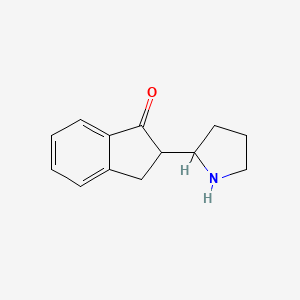


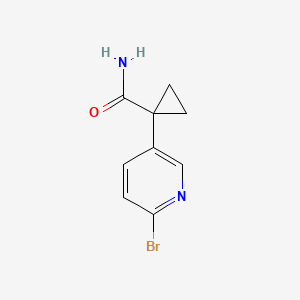
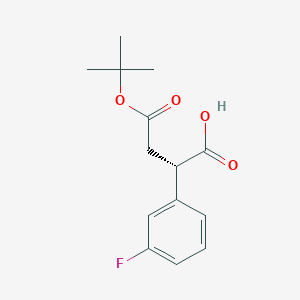
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)
![Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione](/img/structure/B15243388.png)
![4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243395.png)

